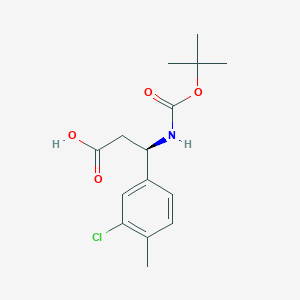
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-4-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 3-chloro-4-methylphenyl moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 3-chloro-4-methylbenzyl bromide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Hydrolysis: The final step involves hydrolysis of the ester to yield the desired propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing biochemical processes and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanoic acid: Lacks the tert-butoxycarbonyl protecting group.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid: Lacks the chloro substituent.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid: Lacks the methyl substituent.
Uniqueness
The presence of both the chloro and methyl substituents, along with the tert-butoxycarbonyl protecting group, makes (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid unique
Eigenschaften
Molekularformel |
C15H20ClNO4 |
|---|---|
Molekulargewicht |
313.77 g/mol |
IUPAC-Name |
(3R)-3-(3-chloro-4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-9-5-6-10(7-11(9)16)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI-Schlüssel |
PQHGOPPOAJTYPQ-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















